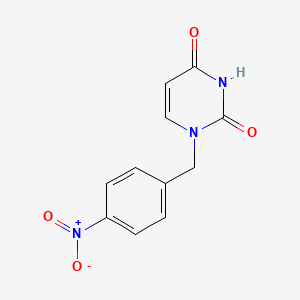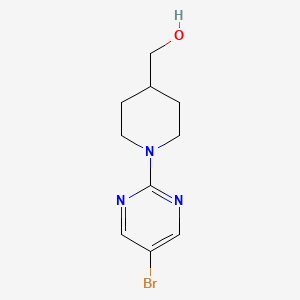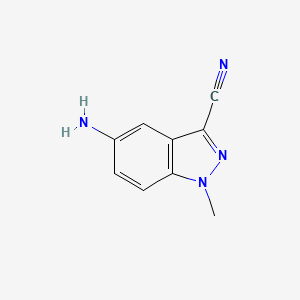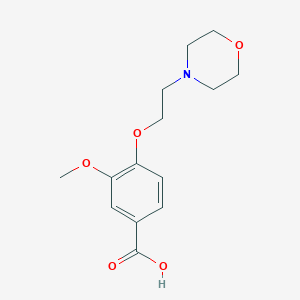![molecular formula C13H8N2S B13985264 5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine CAS No. 329026-00-8](/img/structure/B13985264.png)
5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Methano[1,3]thiazolo5,4-ibenzazocine is a complex heterocyclic compound that features a fused ring system incorporating thiazole and benzazocine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano[1,3]thiazolo5,4-ibenzazocine typically involves multi-step procedures. One common method includes the cyclization of thioamide with appropriate starting materials under oxidative conditions. For instance, the Jacobsen cyclization of thioamide to the corresponding thiazole derivative is a classical approach . The reaction is often carried out using aqueous potassium ferricyanide as an oxidant .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5,9-Methano[1,3]thiazolo5,4-ibenzazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
5,9-Methano[1,3]thiazolo5,4-ibenzazocine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5,9-Methano[1,3]thiazolo5,4-ibenzazocine involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the benzazocine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole ring system and are known for their high oxidative stability and charge carrier mobility.
Methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines: These compounds have a similar fused ring system and are studied for their antiradical activity.
Uniqueness
5,9-Methano[1,3]thiazolo5,4-ibenzazocine is unique due to its specific ring fusion and the presence of both thiazole and benzazocine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
329026-00-8 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
7-thia-5,14-diazatetracyclo[10.3.1.02,10.04,8]hexadeca-1,3,5,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-8-2-10(6-14-5-8)11-4-12-13(3-9(1)11)16-7-15-12/h1,3-7H,2H2 |
InChI Key |
PTECYBAZNRIJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CC1=C3C=C4C(=CC3=C2)SC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)


![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)



![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)
